5-Methyltetrahydrofolate-13C5: A Technical Guide for Researchers
5-Methyltetrahydrofolate-13C5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5) is a stable isotope-labeled form of L-5-Methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate (Vitamin B9) in the body.[1][2][3] Unlike synthetic folic acid, 5-MTHF is the natural form of folate found in circulation and is directly usable in metabolic pathways without the need for enzymatic conversion.[1][2] The incorporation of five Carbon-13 (¹³C) atoms into the glutamate portion of the molecule makes 5-MTHF-13C5 an invaluable tool in clinical and research settings, primarily as an internal standard for the highly accurate and precise quantification of endogenous 5-MTHF using mass spectrometry-based methods. This guide provides a comprehensive technical overview of 5-MTHF-13C5, including its chemical properties, role in metabolic pathways, and detailed experimental protocols for its application.
Chemical and Physical Properties
5-Methyltetrahydrofolate-13C5 is a white to off-white powder. Its key properties are summarized in the table below, compiled from various commercial suppliers. These properties are crucial for its use as an internal standard in quantitative analytical methods.
| Property | Value | Source(s) |
| Synonyms | 5-Methyl THF-13C5; 5-MTHF-13C,d5; 5-Methyltetrahydrofolic acid-(glutamic acid-13C5) | |
| Molecular Formula | ¹³C₅C₁₅H₂₅N₇O₆ | |
| Molecular Weight | 464.42 g/mol | |
| Isotopic Purity | ≥98.0% to 99 atom % ¹³C | |
| Chemical Purity | ≥95% | |
| Mass Shift | M+5 | |
| Storage Temperature | -20°C, protect from light |
Role in the Folate and Methionine Metabolic Pathways
5-Methyltetrahydrofolate is a critical component of the interconnected folate and methionine cycles, which are fundamental for numerous physiological processes, including DNA synthesis, methylation reactions, and the regulation of homocysteine levels. 5-MTHF serves as the primary methyl group donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the vitamin B12-dependent enzyme methionine synthase. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and lipids.
The accurate measurement of 5-MTHF is therefore crucial for assessing folate status and investigating disorders related to one-carbon metabolism.
Experimental Protocols: Quantification of 5-MTHF using 5-MTHF-13C5
The use of 5-MTHF-13C5 as an internal standard in stable isotope dilution assays coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 5-MTHF in biological matrices. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
The following protocol is a generalized procedure for the extraction of 5-MTHF from serum or plasma.
Materials:
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Serum or plasma samples
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5-MTHF-13C5 internal standard solution (e.g., 200 nmol/L in extraction buffer)
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Extraction buffer (e.g., phosphate buffer containing ascorbic acid and 2-mercaptoethanol as antioxidants)
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Acetonitrile (ACN) for protein precipitation
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Centrifuge
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Evaporator (e.g., vacuum centrifuge)
Procedure:
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To 60-200 µL of serum or plasma, add a known amount of 5-MTHF-13C5 internal standard solution.
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Add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.
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Precipitate proteins by adding 2 volumes of cold acetonitrile.
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Vortex the mixture and incubate at -20°C for 30 minutes to enhance precipitation.
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Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
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Transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
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Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of 5-MTHF and 5-MTHF-13C5.
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1-0.6% formic acid or 1 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.6% formic acid |
| Gradient | A suitable gradient to separate 5-MTHF from other matrix components |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5-4.0 kV |
| Source Temperature | 150-350 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (5-MTHF) | e.g., m/z 460.2 → 313.1 |
| MRM Transition (5-MTHF-13C5) | e.g., m/z 465.2 → 318.1 |
Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte (endogenous 5-MTHF) to the internal standard (5-MTHF-13C5). A calibration curve is constructed by analyzing standards containing known concentrations of 5-MTHF and a fixed concentration of 5-MTHF-13C5. The concentration of 5-MTHF in the unknown samples is then determined by interpolating their peak area ratios against the calibration curve.
Synthesis of 5-Methyltetrahydrofolate-13C5
While detailed synthetic procedures for the isotopically labeled compound are often proprietary, the general synthesis of L-5-MTHF involves a multi-step chemical process. The synthesis of the 13C5-labeled analog would follow a similar pathway, utilizing a 13C5-labeled L-glutamic acid as a starting material.
The general synthetic route involves:
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Reduction of folic acid to tetrahydrofolic acid (THF).
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Methylation of THF to 5,10-methylenetetrahydrofolate using formaldehyde.
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Further reduction to yield L-5-methyltetrahydrofolate.
For the synthesis of 5-MTHF-13C5, the L-glutamic acid portion of the folic acid precursor would be substituted with L-glutamic acid-¹³C₅.
Conclusion
5-Methyltetrahydrofolate-13C5 is an essential tool for researchers and clinicians in the field of folate metabolism. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of the biologically active form of folate in various biological samples. This technical guide provides a foundational understanding of its properties, metabolic significance, and application in quantitative analysis, serving as a valuable resource for professionals in drug development and life sciences research.
